2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride
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Overview
Description
2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride typically involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ringCommon reagents used in these reactions include hydrazine hydrate, carbonyl compounds, and chlorosulfonic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Cycloaddition Reactions: The pyrazole ring can undergo cycloaddition reactions, forming more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and hydrazines. Reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like rhodium .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, sulfonamides, and other heterocyclic compounds. These products have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: It is explored for its potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-(Propan-2-yl)-1H-pyrazole-3-sulfonyl chloride
- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
- Quinolinyl-pyrazoles .
Uniqueness
2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride is unique due to its specific structural features, including the cyclopenta[c]pyrazole ring and the sulfonyl chloride group.
Properties
Molecular Formula |
C9H13ClN2O2S |
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Molecular Weight |
248.73 g/mol |
IUPAC Name |
2-propan-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C9H13ClN2O2S/c1-6(2)12-9(15(10,13)14)7-4-3-5-8(7)11-12/h6H,3-5H2,1-2H3 |
InChI Key |
MZUORHISFNLFPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C2CCCC2=N1)S(=O)(=O)Cl |
Origin of Product |
United States |
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